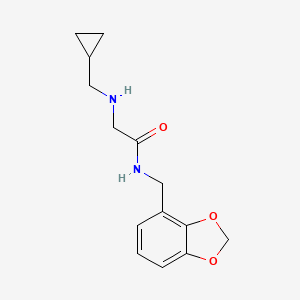![molecular formula C14H19N3O3S B7587352 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)
2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.
作用机制
2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile is a potent inhibitor of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile, which is a serine/threonine kinase that regulates various cellular processes. 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has two isoforms, 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrileα and 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrileβ, which have overlapping but distinct functions. 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrileα is involved in the regulation of glycogen metabolism, while 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrileβ is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway, which is important for cell proliferation and differentiation.
Biochemical and Physiological Effects:
The inhibition of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile by 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has several biochemical and physiological effects, including:
1. Regulation of glycogen metabolism: 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrileα is involved in the regulation of glycogen metabolism, and its inhibition by 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile can lead to increased glycogen synthesis.
2. Regulation of signaling pathways: 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrileβ is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway, which is important for cell proliferation and differentiation. Inhibition of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrileβ by 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile can lead to activation of this pathway and promote cell differentiation.
实验室实验的优点和局限性
The use of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile in lab experiments has several advantages and limitations, including:
Advantages:
1. Potent inhibitor of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile: 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile is a potent inhibitor of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile, making it a valuable tool for studying the role of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile in various cellular processes.
2. Specificity: 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile is specific to 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile and does not inhibit other kinases, making it a useful tool for studying the specific role of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile in various cellular processes.
Limitations:
1. Toxicity: 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has been shown to be toxic in some cell types, making it important to use appropriate concentrations in cell-based assays.
2. Solubility: 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has low solubility in aqueous solutions, making it difficult to use in some experimental settings.
未来方向
There are several future directions for the use of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile in scientific research, including:
1. Development of new 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile inhibitors: The development of new 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile inhibitors with improved potency and specificity is an area of active research.
2. Clinical trials: The potential therapeutic applications of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile inhibitors, including 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile, in various diseases such as neurodegenerative diseases and cancer, need to be evaluated in clinical trials.
3. Mechanistic studies: Further mechanistic studies are needed to understand the role of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile in various cellular processes and the potential implications of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile inhibition in disease pathogenesis.
In conclusion, 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile is a potent inhibitor of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile with potential applications in various areas of scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile in scientific research has the potential to provide valuable insights into the role of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile in various cellular processes and the development of new therapeutic agents for various diseases.
合成方法
The synthesis of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile involves the reaction of 4-methylsulfonylpiperazine with 2-bromoethoxybenzonitrile in the presence of a base such as potassium carbonate. The reaction yields the desired product, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has been extensively studied for its potential applications in various areas of scientific research. Some of the key research areas where this compound has shown promising results include:
1. Neurodegenerative diseases: 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has been implicated in the pathogenesis of various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has been shown to inhibit 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile activity and reduce the pathological features of these diseases in animal models.
2. Cancer: 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has been shown to play a role in the development and progression of various types of cancer. 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has been shown to inhibit 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile activity and induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
3. Diabetes: 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has been implicated in the pathogenesis of type 2 diabetes. 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
属性
IUPAC Name |
2-[2-(4-methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-21(18,19)17-8-6-16(7-9-17)10-11-20-14-5-3-2-4-13(14)12-15/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTODMGIWAWWIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCOC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587293.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7587313.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)

![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
![2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)

![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)

![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)